molecular formula C8H8BrFO B1518915 1-Bromo-2-fluoro-4-methoxy-5-methylbenzene CAS No. 901231-33-2

1-Bromo-2-fluoro-4-methoxy-5-methylbenzene

Cat. No.: B1518915
CAS No.: 901231-33-2
M. Wt: 219.05 g/mol
InChI Key: JJYAQJFSDSHSJY-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-methoxy-5-methylbenzene is an organic compound with the molecular formula C8H8BrFO It is a derivative of phenyl methyl ether, where the phenyl ring is substituted with bromine, fluorine, and methyl groups

Scientific Research Applications

1-Bromo-2-fluoro-4-methoxy-5-methylbenzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a lead compound for the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-fluoro-4-methoxy-5-methylbenzene typically involves the following steps:

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methylation: The methyl group can be introduced using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base such as potassium carbonate (K2CO3).

    Etherification: The final step involves the formation of the ether bond, which can be achieved using a Williamson ether synthesis reaction, where the phenol derivative is reacted with methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-fluoro-4-methoxy-5-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Electrophilic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) in an acidic medium.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of various substituted phenyl methyl ethers.

    Oxidation: Formation of 4-Bromo-5-fluoro-2-methylbenzoic acid or 4-Bromo-5-fluoro-2-methylbenzaldehyde.

    Reduction: Formation of 4-Bromo-5-fluoro-2-methylphenylmethane.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-4-methoxy-5-methylbenzene depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylphenyl methyl ether: Lacks the fluorine atom, which may result in different chemical and biological properties.

    5-Fluoro-2-methylphenyl methyl ether: Lacks the bromine atom, which may affect its reactivity and applications.

    4-Bromo-5-fluoro-2-methylphenol: Contains a hydroxyl group instead of a methyl ether group, leading to different chemical behavior.

Uniqueness

1-Bromo-2-fluoro-4-methoxy-5-methylbenzene is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential for various applications in research and industry.

Properties

IUPAC Name

1-bromo-2-fluoro-4-methoxy-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYAQJFSDSHSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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